ニフェカラント

概要

説明

ニフェカラントは、主に日本において不整脈および心室頻拍の治療に使用されるクラスIII抗不整脈薬です . カリウム電流を遮断することにより、心室および心房筋細胞のアクションポテンシャルの持続時間と有効不応期を延長することで作用します . この化合物は、心室頻拍および心室細動を予防する能力で知られています .

2. 製法

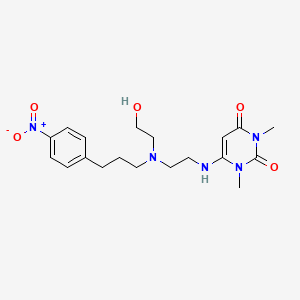

合成経路と反応条件: ニフェカラント塩酸塩は、6-(2-(2-ヒドロキシエチル)(3-(4-ニトロフェニル)プロピル)アミノ)エチル)アミノ)-1,3-ジメチルピリミジン-2,4(1H,3H)-ジオンと塩酸を反応させる多段階プロセスで合成されます . 反応条件は、通常、最終生成物の純度と効力を確保するために、制御された温度とpHレベルを伴います。

工業的生産方法: 工業環境では、ニフェカラント塩酸塩は、凍結乾燥粉末を生理食塩水に溶解して、最終的な注射濃度を2 mg/mLにすることで製造されます . この調製は、投与の1時間前に実行され、安定性を維持するために暗所に保管されます .

科学的研究の応用

ニフェカラントは、化学、生物学、医学、および産業の分野において、科学研究において幅広い応用範囲を持っています .

化学: 細胞電気生理学におけるカリウムチャネルブロッカーの影響を研究するためのモデル化合物として使用されます。

生物学: イオンチャネルの調節における役割と細胞シグナル伝達経路への影響について調査されています。

作用機序

ニフェカラントは、心臓細胞のカリウムチャネルを遮断することで作用します . 具体的には、遅延整流カリウム電流(I_Kr)の速い成分を阻害し、心臓のアクションポテンシャルの再分極期を延長します . この作用は、心筋細胞の不応期を延長し、不整脈につながる可能性のある異常な電気的活動を予防します .

類似化合物:

ニフェカラントの独自性: ニフェカラントは、他のイオンチャネルに影響を与えることなく、I_Kr電流を選択的に阻害することがユニークです . この選択性により、広範囲の抗不整脈薬に関連する副作用のリスクが軽減されます。 さらに、ニフェカラントの作用発現が速く半減期が短いことから、不整脈の急性管理に適しています .

生化学分析

Biochemical Properties

Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, Nifekalant also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . Nifekalant has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Cellular Effects

Nifekalant’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .

Molecular Mechanism

The molecular mechanism of Nifekalant involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .

Temporal Effects in Laboratory Settings

It is known that Nifekalant has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .

Dosage Effects in Animal Models

Higher doses of Nifekalant induced ventricular arrhythmia in 3 out of 4 animals .

Metabolic Pathways

It is known that Nifekalant does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Transport and Distribution

The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .

Subcellular Localization

It is known that Nifekalant acts on the K+ channels located in the cell membrane of cardiac myocytes .

準備方法

Synthetic Routes and Reaction Conditions: Nifekalant hydrochloride is synthesized through a multi-step process involving the reaction of 6-(2-(2-hydroxyethyl)(3-(4-nitrophenyl)propyl)amino)ethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with hydrochloric acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and efficacy of the final product.

Industrial Production Methods: In industrial settings, nifekalant hydrochloride is produced by dissolving the lyophilized powder in saline to create a final injection concentration of 2 mg/mL . This preparation is done within one hour before administration and is stored in the dark to maintain stability .

化学反応の分析

反応の種類: ニフェカラントは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、その薬理活性と安定性に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を制御された条件下で使用します。

還元: 通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

置換: 特定の温度とpH条件下で、ハロゲンやアルキル化剤などの試薬を使用します。

主な生成物: これらの反応から生成される主な生成物には、ニフェカラントのさまざまな誘導体を含みます。これらの誘導体は、抗不整脈特性を保持しながら、潜在的に改善された薬物動態プロファイルを備えています。

類似化合物との比較

Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.

Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.

Uniqueness of Nifekalant: Nifekalant is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, nifekalant’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .

特性

IUPAC Name |

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPANQZQGQPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046495 | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-43-0 | |

| Record name | Nifekalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifekalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifekalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFEKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。